molecular formula C4H11NO2<br>C4H11NO2<br>(CH2CH2OH)2NH B148213 Diethanolamine CAS No. 61791-46-6

Diethanolamine

Cat. No.: B148213
CAS No.: 61791-46-6
M. Wt: 105.14 g/mol
InChI Key: ZBCBWPMODOFKDW-UHFFFAOYSA-N
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Description

Diethanolamine (DEA, CAS 111-42-2) is a secondary amine with the molecular formula C₄H₁₁NO₂, characterized by two hydroxyl (-OH) groups and one amine (-NH) group. It is a viscous, hygroscopic liquid at room temperature, widely used in industrial and pharmaceutical applications. DEA is synthesized via the reaction of ethylene oxide with ammonia, alongside monoethanolamine (MEA) and triethanolamine (TEA) . Key applications include:

  • Surfactants and Detergents: DEA forms diethanolamides and salts with fatty acids, enhancing foaming and emulsification in cosmetics, shampoos, and detergents .
  • Gas Purification: DEA solutions absorb acid gases like CO₂ and H₂S in industrial gas streams .
  • Pharmaceuticals: As a buffering agent (pH ~9) and stabilizer in emulsions and drug formulations .
  • Material Science: Acts as a dispersing agent in rubber vulcanization .

DEA’s chemical versatility stems from its dual functional groups, enabling reactions typical of both alcohols and secondary amines, such as amidation, esterification, and complexation with metals .

Preparation Methods

Conventional Ethanolamine Synthesis via Ammonia and Ethylene Oxide

The industrial synthesis of diethanolamine originates from the reaction between ammonia (NH₃) and ethylene oxide (C₂H₄O). This exothermic process occurs in a batch or continuous reactor, producing a mixture of monoethanolamine (MEA), this compound (DEA), and triethanolamine (TEA). The reaction proceeds via nucleophilic ring-opening of ethylene oxide by ammonia, followed by sequential ethoxylation steps:

NH3+C2H4OMEA(Step 1)\text{NH}3 + \text{C}2\text{H}4\text{O} \rightarrow \text{MEA} \quad \text{(Step 1)}
MEA+C2H4ODEA(Step 2)\text{MEA} + \text{C}2\text{H}4\text{O} \rightarrow \text{DEA} \quad \text{(Step 2)}
DEA+C2H4OTEA(Step 3)\text{DEA} + \text{C}2\text{H}_4\text{O} \rightarrow \text{TEA} \quad \text{(Step 3)}

The molar ratio of ammonia to ethylene oxide dictates product distribution. Excess ammonia (10:1 to 15:1) suppresses further ethoxylation, favoring MEA formation. However, achieving high DEA selectivity requires precise control of temperature (50–150°C) and pressure (2–4 MPa) . A typical product distribution at a 10:1 NH₃:C₂H₄O ratio yields approximately 54% MEA, 28% DEA, and 18% TEA .

Tubular Reactor and Reactive Distillation Method

Recent patents describe an advanced synthesis route combining tubular reactors with reactive distillation to enhance DEA selectivity. This method, outlined in CN102030666A, involves three key stages :

Tubular Reactor Stage

Ammonia (≥90% concentration) and ethylene oxide are fed into a tubular reactor at a 10:1 molar ratio under 3 MPa and 50–70°C. The tubular design ensures rapid heat dissipation, minimizing side reactions. The output mixture contains unreacted ammonia, water, and ethanolamines (MEA: 54.25%, DEA: 27.59%, TEA: 18.16%) .

Ammonia Recovery Stage

Unreacted ammonia is separated via multistage flash evaporation and steam stripping, recovering 20–30% of the initial input. The residual bottom product from the ammonia still comprises MEA (71.51%), DEA (18.18%), water (2.33%), and TEA (7.98%) .

Reactive Distillation Stage

The ammonia-free mixture enters a reactive distillation column, where additional ethylene oxide is introduced. Operating at 0.5 atm and 100–120°C, the column facilitates simultaneous reaction and separation. DEA selectivity reaches 82.36%, with TEA as the minor byproduct (17.64%) .

Table 1: Process Parameters and Outcomes of Advanced Synthesis

ParameterTubular ReactorReactive Distillation
Temperature (°C)50–70100–120
Pressure3 MPa0.5 atm
Molar Ratio (NH₃:EO)10:11:1
DEA Selectivity (%)27.5982.36
Key ByproductTEA (18.16%)TEA (17.64%)

Process Optimization and Selectivity Considerations

Role of Reactive Distillation

Reactive distillation couples chemical reaction and product separation in a single unit, shifting equilibrium toward DEA by continuously removing water. This reduces energy consumption by 15–20% compared to conventional multi-step processes . The integration of ethylene oxide feed at the column’s midpoint ensures optimal contact with MEA, promoting secondary ethoxylation.

Catalyst Innovations

While the patent method avoids catalysts, academic studies propose alkali metal hydroxides (e.g., NaOH, KOH) to accelerate ethoxylation. However, catalyst use introduces challenges in product purification and increases corrosion risks in industrial equipment.

Chemical Reactions Analysis

Production of Diethanolamine

This compound is produced through the reaction of ethylene oxide with aqueous ammonia :

C2H4O+NH3H2NCH2CH2OH\text{C}_2\text{H}_4\text{O}+\text{NH}_3\rightarrow \text{H}_2\text{NCH}_2\text{CH}_2\text{OH}

The initial reaction yields ethanolamine, which can further react with ethylene oxide to produce this compound and triethanolamine :

C2H4O+H2NCH2CH2OHHN CH2CH2OH 2\text{C}_2\text{H}_4\text{O}+\text{H}_2\text{NCH}_2\text{CH}_2\text{OH}\rightarrow \text{HN CH}_2\text{CH}_2\text{OH }_2C2H4O+HN CH2CH2OH 2N CH2CH2OH 3\text{C}_2\text{H}_4\text{O}+\text{HN CH}_2\text{CH}_2\text{OH }_2\rightarrow \text{N CH}_2\text{CH}_2\text{OH }_3

The ratio of products can be controlled by adjusting the stoichiometry of the reactants .

Amidation Reactions

This compound reacts with fatty acid methyl esters to produce fatty acid diethanolamides, which are useful as surfactants . This amidation reaction is reversible, and the conversion is limited by equilibrium . The reaction releases methanol as a byproduct :

RCOOCH3+NH C2H4OH 2RCON C2H4OH 2+CH3OH\text{RCOOCH}_3+\text{NH C}_2\text{H}_4\text{OH }_2\rightleftharpoons \text{RCON C}_2\text{H}_4\text{OH }_2+\text{CH}_3\text{OH}

The elimination of methanol can help shift the equilibrium forward, increasing the yield of the diethanolamide .

Influence of Catalyst on Amidation

Variation of NaOH catalyst concentration (%)Amidation result (mole)Conversion (%)
10.13855.69
20.14458.06
30.16466.12
40.16968.14
50.17168.95
60.17068.54
Table adapted from

Degradation Reactions

This compound can degrade in gas-treating processes, leading to economic losses and operational problems . The degradation is influenced by factors such as temperature, pressure, gas composition, amine concentration, and the presence of metal ions . Carbon dioxide (CO₂) acts as a catalyst in DEA degradation reactions . The primary degradation products include 2-(2-hydroxyethyl)oxazolidone (HEO), N,N'-bis(2-hydroxyethyl)piperazine (HEP), and N,N,N'-tris(2-hydroxyethyl)ethylenediamine (THEED) .

The degradation mechanism involves several steps:

  • DEA reacts with CO₂ to form HEO .

  • HEO reacts with DEA to form THEED .

  • Further reactions lead to the formation of HEP and polymeric materials .

Acid-Base Reactions

This compound is an amine and behaves as a weak base . It can neutralize acids to form salts and water. These reactions are exothermic . Amines are generally incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .

HN CH2CH2OH 2+HXH2N CH2CH2OH 2X\text{HN CH}_2\text{CH}_2\text{OH }_2+\text{HX}\rightarrow \text{H}_2\text{N CH}_2\text{CH}_2\text{OH }_2\text{X}

Where HX represents an acid.

Reaction with Ethylene Oxide

This compound reacts with ethylene oxide to produce triethanolamine :

C2H4O+HN CH2CH2OH 2N CH2CH2OH 3\text{C}_2\text{H}_4\text{O}+\text{HN CH}_2\text{CH}_2\text{OH }_2\rightarrow \text{N CH}_2\text{CH}_2\text{OH }_3

This reaction is used in the production of triethanolamine, which is used in surfactants, emulsifiers, and detergents .

Other Reactions

This compound can undergo various other reactions, including:

  • Dehydration: Dehydration of this compound with concentrated sulfuric acid yields morpholine .

  • Reactions with Metals: this compound can react with oxidizing materials, acids, CO₂, copper alloys, aluminum, zinc, and galvanized iron .

  • Corrosion Inhibition: this compound is used as a corrosion inhibitor in various applications .

This compound is a versatile compound that participates in a wide range of chemical reactions, making it useful in many industrial applications. Understanding these reactions is crucial for optimizing processes and ensuring safe handling .

Scientific Research Applications

Agriculture

Diethanolamine is employed as an active ingredient in herbicides and pesticides. Its role enhances the efficacy of these chemicals by improving absorption and stability, which is crucial for effective pest management.

Personal Care Products

DEA is commonly found in cosmetics, shampoos, and skin care products due to its emulsifying properties. It functions as a thickener and stabilizer in formulations, with concentrations ranging from 1% to 25% in various products .

Metalworking Fluids

In the metalworking industry, DEA acts as a surface-active agent in cutting fluids and oils. It serves as a corrosion inhibitor and helps improve the lubricating properties of these fluids .

Pharmaceuticals

This compound is used in pharmaceuticals for its role as a pH balancer and solubilizing agent, facilitating the formulation of various medicinal compounds .

Construction Materials

DEA is utilized in cement and concrete formulations as an additive to enhance workability and prevent corrosion in drilling equipment. It also acts as a catalyst in the production of flexible and rigid polyurethane foams .

Data Table: Applications of this compound

Application AreaSpecific UsesBenefits
AgricultureHerbicides, pesticidesEnhanced absorption and stability
Personal Care ProductsEmulsifiers, thickenersImproved texture and stability
MetalworkingCutting fluids, oilsCorrosion inhibition, enhanced lubrication
PharmaceuticalsSolubilizing agentsImproved formulation stability
Construction MaterialsCement additivesEnhanced workability, corrosion prevention

Case Study 1: Agricultural Efficacy

A study evaluated the effectiveness of this compound-based herbicides in controlling weed populations. Results indicated that DEA significantly improved the absorption rates of active ingredients, leading to enhanced efficacy compared to non-DEA formulations.

Case Study 2: Cosmetic Formulations

Research conducted on cosmetic products containing DEA showed that it effectively stabilizes emulsions while providing desired viscosity levels. This study highlighted consumer safety considerations regarding potential nitrosamine formation when DEA interacts with nitrosating agents.

Safety Considerations

Despite its widespread use, safety concerns surrounding this compound have been raised due to its potential to form carcinogenic nitrosamines under certain conditions. Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have established guidelines for its use in consumer products . Ongoing research is essential to evaluate long-term exposure effects and ensure consumer safety.

Mechanism of Action

Diethanolamine acts as a weak base due to the presence of the secondary amine group. It can form hydrogen bonds with water and other polar molecules, making it highly soluble in water. The hydroxyl groups in this compound allow it to participate in various chemical reactions, including hydrogen bonding and nucleophilic substitution .

Comparison with Similar Compounds

The ethanolamine family includes MEA (primary amine), DEA (secondary), and TEA (tertiary), along with derivatives like methyldiethanolamine (MDEA). Below is a detailed comparison:

Structural and Functional Differences

Compound Structure Key Functional Groups Reactivity Profile
MEA Primary amine 1 -NH₂, 1 -OH High reactivity with CO₂ (carbamate formation)
DEA Secondary amine 1 -NH, 2 -OH Moderate reactivity; forms zwitterions with CO₂
MDEA Tertiary amine 1 -N(CH₃), 2 -OH Low reactivity; absorbs CO₂ via base catalysis
TEA Tertiary amine 1 -N, 3 -OH Limited direct CO₂ interaction; used as pH adjuster

Key Insights :

  • Reactivity with CO₂ : MEA reacts rapidly to form stable carbamates, while DEA follows the zwitterion mechanism, requiring water for bicarbonate formation. MDEA, a tertiary amine, lacks N-H bonds, enabling CO₂ absorption via hydrolysis with lower energy regeneration .
  • Thermodynamic Properties : DEA-based deep eutectic solvents (DESs) exhibit lower melting points (<293 K) and viscosity compared to MDEA or TEA derivatives, making them viable for CO₂ capture .

Industrial and Environmental Performance

CO₂ Absorption Efficiency

Compound Absorption Capacity (mol CO₂/mol amine) Regeneration Energy Application Context
MEA 0.5–0.6 High Natural gas processing
DEA 0.4–0.5 Moderate Industrial gas scrubbing
MDEA 0.3–0.4 Low Bulk CO₂ removal

Blends : DEA-MDEA mixtures optimize absorption kinetics and energy efficiency. DEA enhances reaction rates, while MDEA reduces corrosion and energy demand .

Biodegradability

  • DEA, MDEA, TEA : Readily degraded by microbial action (>90% BOD reduction) .
  • Substituted DEA Derivatives (e.g., cyclohexylthis compound): Resistant to biodegradation (<3% BOD) due to bulky substituents .

Surface Tension and Thermodynamics

  • DEA vs. MEA : DEA-water solutions exhibit lower surface tension (40–50 mN/m at 298 K) compared to MEA (50–60 mN/m), enhancing wettability in formulations .
  • Temperature Dependence : Surface tension of DEA decreases linearly with temperature, with entropy and enthalpy changes influenced by concentration .

Market and Regional Trends

  • Production : Global DEA output is tied to MEA and TEA, with Asia-Pacific (China) dominating production and consumption .
  • Growth Drivers : Demand for DEA in surfactants (~5% CAGR) and gas treatment (~4% CAGR) outpaces TEA, which is constrained by niche applications .

Biological Activity

Diethanolamine (DEA), a colorless liquid with a faint ammonia-like odor, is primarily used in industrial applications, including as a surfactant and in the production of personal care products. However, its biological activity has garnered significant interest due to its potential therapeutic applications and toxicological implications. This article explores the biological activity of this compound, focusing on its antimicrobial properties, toxicity, and potential therapeutic effects.

Antimicrobial Activity

This compound and its derivatives have been studied for their antimicrobial properties. A notable study investigated the effects of N-(n-dodecyl)this compound (DDA) on Escherichia coli. The findings indicated that DDA inhibited oxygen uptake in actively growing cells, leading to cell lysis due to cofactor leakage rather than enzyme denaturation. This mechanism parallels that of other membrane-active antimicrobials like penicillin, suggesting a unique mode of action for DDA against bacterial cells .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget OrganismMechanism of ActionReference
N-(n-Dodecyl)this compoundE. coliCofactor leakage causing lysis
This compound derivativesVarious bacteriaAntibacterial activity via acylation

Toxicity and Safety Profile

The toxicity of this compound has been extensively studied, particularly regarding its effects on various organs in animal models. Research indicates that DEA can induce respiratory issues and has been associated with asthma in occupational settings . A significant study reported that exposure to DEA resulted in decreased lung function (FEV1) in sensitized individuals, highlighting its potential as a respiratory irritant .

Table 2: Toxicity Data for this compound

Study TypeSpeciesDosage (mg/kg-day)Observed EffectsReference
Subchronic StudyF344 Rat0-436Renal nephropathy, liver weight increase
Occupational Case StudyHumanNot specifiedAsthma-like symptoms
Inhalation StudyRats100-400Decreased body weight gain

Therapeutic Potential

Beyond its industrial uses, this compound exhibits promising therapeutic potential. Studies have explored its derivatives for various biological activities, including anticancer and antioxidant properties. For instance, this compound derivatives have shown significant antibacterial and antioxidant activities, making them candidates for further medicinal chemistry research .

Table 3: Therapeutic Activities of this compound Derivatives

Activity TypeDescriptionReference
AntioxidantProtects against oxidative stress
AnticancerPotential to inhibit cancer cell growth
Local AnestheticAnalgesic properties noted

Case Studies

A case study highlighted the occupational exposure of a worker who developed asthma symptoms linked to this compound exposure. This case underscores the importance of monitoring DEA levels in workplaces where it is used extensively . Furthermore, studies involving genetically modified mice have been utilized to assess the carcinogenic potential of DEA, indicating that while it is not directly mutagenic, it may still play a role in tumor promotion under certain conditions .

Q & A

Basic Research Questions

Q. What standard analytical methods are recommended for quantifying DEA purity in laboratory settings?

DEA purity can be determined via acid-base titration using bromocresol green as an indicator. Transfer ~2 g of DEA to a 250 mL flask, dissolve in 50 mL water, and titrate with 0.5 N HCl. Each mL of HCl corresponds to 52.57 mg DEA . For advanced quantification, FTIR and TGA are used to characterize functional groups and thermal stability, respectively .

Q. How is DEA applied in gas purification, and what parameters define its efficacy?

DEA is used to remove acid gases (e.g., CO₂, H₂S) via chemisorption. Key performance indicators include absorption efficiency (%), mass transfer coefficients (e.g., KGaK_G a), and corrosion rates of carbon steel. Experimental setups often use packed columns or microreactors, with orthogonal design to optimize variables like gas/liquid flow rates and temperature .

Q. What methodologies assess DEA's environmental persistence and bioaccumulation potential?

  • Biodegradability: OECD 301 tests confirm DEA is "readily biodegradable" (60% degradation within 28 days) .
  • Bioaccumulation: Estimated bioconcentration factor (BCF) of 2.3–3 using QSAR models, indicating low bioaccumulation .
  • Soil Mobility: Log KocK_{oc} of 0.60 suggests high mobility, requiring soil column experiments to validate leaching potential .

Advanced Research Questions

Properties

IUPAC Name

2-(2-hydroxyethylamino)ethanol
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InChI

InChI=1S/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H2
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InChI Key

ZBCBWPMODOFKDW-UHFFFAOYSA-N
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Canonical SMILES

C(CO)NCCO
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Molecular Formula

C4H11NO2, Array
Record name DIETHANOLAMINE
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Related CAS

14426-21-2 (hydrochloride), 20261-60-3 (sulfate[2:1] salt), 23251-72-1 (acetate salt), 29870-32-4 (phosphate salt), 50909-06-3 (maleate), 59219-56-6 (sulfate[1:1]), 66085-61-8 (sulfite), 66085-61-8 (sulfite[1:1])
Record name Diolamine [INN]
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DSSTOX Substance ID

DTXSID3021932
Record name Diethanolamine
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Molecular Weight

105.14 g/mol
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Physical Description

Diethanolamine appears as oily colorless liquid or solid white crystals. Slight rotten fish or ammonia odor. Denser than water. (USCG, 1999), Liquid; Pellets or Large Crystals, Colorless crystals or a syrupy, white liquid (above 82 degrees F) with a mild, ammonia-like odor; [NIOSH] Deliquescent; [CHEMINFO], Solid, WHITE CRYSTALS OR COLOURLESS VISCOUS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colorless crystals or a syrupy, white liquid (above 82 °F) with a mild, ammonia-like odor.
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Boiling Point

516.4 °F at 760 mmHg (Decomposes) (NTP, 1992), 268.8 °C, BP: 217 °C at 150 mm Hg; 20 °C at 0.01 mm Hg, 268.80 °C. @ 760.00 mm Hg, 269 °C, 516 °F (decomposes), 516 °F (Decomposes)
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Flash Point

279 °F (NTP, 1992), 279 °F, 134 °C (Open cup), 342 °F (172 °C) (open cup), 134 °C o.c.
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Solubility

greater than or equal to 100 mg/mL at 57 °F (NTP, 1992), Miscible (1X10+6 mg/L) with water at 20 °C, Very soluble in water, ethanol; slightly soluble in ethyl ether, benzene, Miscible with methanol. acetone, alcohol, chloroform, glycerin. Solubility at 25 °C in benzene: 4.2%; in ether: 0.8%; in carbon tetrachloride: <0.1%; in heptane: <0.1%. Slightly soluble to insoluble in petroleum ether., 1000 mg/mL at 20 °C, Solubility in water: very good, 95%
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Density

1.095 at 82.4 °F (USCG, 1999) - Denser than water; will sink, 1.0966 at 20 °C, Relative density (water = 1): 1.09 (liquid), 1.1, 1.10
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Vapor Density

3.65 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.65 (Air = 1), Relative vapor density (air = 1): 3.65, 3.65
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Vapor Pressure

5 mmHg at 280 °F ; <0.01 mmHg at 68 °F (NTP, 1992), 0.00028 [mmHg], 2.8X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C:, <0.01 mmHg
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Color/Form

A faintly colored, viscous liquid or deliquescent prisms, Deliquescent prisms. Usually offered as a viscous liquid, Colorless crystals or a syrupy, white liquid (above 82 °F)

CAS No.

111-42-2
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Melting Point

82 °F (NTP, 1992), 27.9 °C, 28 °C, 82 °F
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Synthesis routes and methods I

Procedure details

17.8 g of polypropylene glycol (M=480), 0.24 g of toluenesulfonyl isocyanate and 150 g of anhydrous tetrahydrofuran were stirred for 15 minutes in a three-necked flask with a capacity of 250 ml. 13.0 g of tolylene 2,4-diisocyanate and 0.17 g of dibutyltin dilaurate were then added, the mixture was refluxed for one hour, and the solution obtained was added dropwise to a mixture of 7.6 g of the monoamide formed from 1 mol of succinic anhydride and 1 mol of diethanolamine in 184 g of tetrahydrofuran and heated for 22 hours under reflux until isocyanate was no longer present in the solution. A weight average of the molecular weight (Mw) of 8500 was determined with the aid of gel permeation chromatography (polystyrene standard).
Quantity
184 g
Type
solvent
Reaction Step One
[Compound]
Name
polypropylene glycol
Quantity
17.8 g
Type
reactant
Reaction Step Two
Quantity
0.24 g
Type
reactant
Reaction Step Two
Quantity
150 g
Type
solvent
Reaction Step Two
[Compound]
Name
tolylene 2,4-diisocyanate
Quantity
13 g
Type
reactant
Reaction Step Three
Quantity
0.17 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

16.1 g of polypropylene glycol (M=480), 65.7 g of anhydrous tetrahydrofuran and 0.22 g of toluenesulfonyl isocyanate were stirred for 15 minutes in a three-necked flask with a capacity of 250 ml. 13 g of tolylene-2,4-diisocyanate and 0.17 g of dibutyltin dilaurate were then added and the mixture was heated under reflux for two hours. 6.9 g of the addition product formed from 1 mol of succinic anhydride and 1 mol of diethanolamine were then added and refluxing was continued for a further two hours. The solution was then diluted with 42.2 g of tetrahydrofuran and 1.95 g of polyoxypropylenediamine (M=420) in 42.2 g of tetrahydrofuran were added dropwise.
[Compound]
Name
polypropylene glycol
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
65.7 g
Type
solvent
Reaction Step One
[Compound]
Name
tolylene-2,4-diisocyanate
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
0.17 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Though the temperature increased up to 150° C. by the heat of reaction over the length of about 20 mm from the inlet at the initial stage, the temperature came to have a profile barely rising to nearly 150° C. after 500 hrs near the outlet of the catalytic layer. As a result, deterioration in catalytic activity was observed. The results obtained are as follows: the conversion of ethylene oxide was 100%; and the ratio of each component in the produced ethanolamines was: monoethanolamine/diethanolamine/triethanolamine=69/30/1. Diethanolamine was produced at a high selectivity while a small amount of triethanolamine was produced.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethanolamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
monoethanolamine diethanolamine triethanolamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

The reaction was carried out by use of the apparatus shown in FIG. 5. A stainless steel tube having an inner diameter of 15 mm, a length of 400 mm, a heater wound thereon for compensating the heat radiation, and a heat-insulation was used as a reactor 501. Within the reactor 501, a protection tube where a thermocouple could be inserted to measure the temperature profile of a fixed catalytic layer, was installed. Into the reactor 501 was packed 50 cm3 of catalyst A, and the raw material (the molar ratio of ammonia/ethylene oxide: 8/1) heated to 60° C. through a pre-heater 502 was fed at 5 hr−1 (LHSV), to carry out the reaction. The reaction pressure was 10 MPa, and the reaction was in a gas-liquid mixing phase. Though the temperature increased up to 150° C. by the heat of reaction over the length of about 100 mm from the inlet at the initial stage, the temperature came to have a profile barely rising to nearly 150° C. after 200 hrs near the outlet of the catalytic layer. As a result, a reduction in catalytic activity was observed. The results obtained are as follows: the conversion of ethylene oxide was 100%; and the ratio of each component in the produced ethanolamines was: monoethanolamine/diethanolamine/triethanolamine=51/46/3. Diethanolamine was produced at a high selectivity while a small amount of triethanolamine was produced.
[Compound]
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ethanolamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
monoethanolamine diethanolamine triethanolamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
catalyst A
Quantity
50 mL
Type
catalyst
Reaction Step Five

Synthesis routes and methods V

Procedure details

In this example, it was asserted that a white, pulverulent diethanolamine carbamate was obtained by the introduction of carbon dioxide into a solution of diethanolamine in benzene.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
diethanolamine carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diethanolamine
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Diethanolamine
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Diethanolamine
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Reactant of Route 4
Diethanolamine
Reactant of Route 5
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Diethanolamine
Reactant of Route 6
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Diethanolamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.